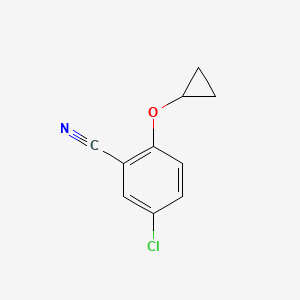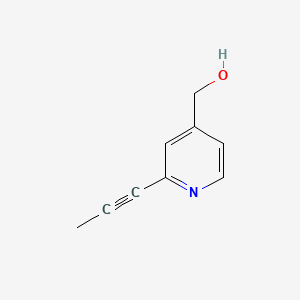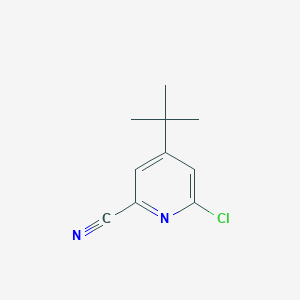![molecular formula C7H5BrN2O3S B13917750 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6-position and a sulfonic acid group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid typically involves the bromination of imidazo[1,2-A]pyridine followed by sulfonation. One common method includes the reaction of 6-bromoimidazo[1,2-A]pyridine with chlorosulfonic acid in chloroform under controlled conditions . The reaction proceeds with the addition of chlorosulfonic acid to the brominated imidazo-pyridine, resulting in the formation of the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonic acid group.
Cyclization Reactions: The imidazo-pyridine core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules, while the bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-A]pyridine: The parent compound without the bromine and sulfonic acid substituents.
6-Bromoimidazo[1,2-A]pyridine: Similar structure but lacks the sulfonic acid group.
Imidazo[1,2-A]pyridine-3-sulfonic Acid: Similar structure but lacks the bromine atom.
Uniqueness: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug discovery .
Eigenschaften
Molekularformel |
C7H5BrN2O3S |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H5BrN2O3S/c8-5-1-2-6-9-3-7(10(6)4-5)14(11,12)13/h1-4H,(H,11,12,13) |
InChI-Schlüssel |
KBOKWHCLOASPNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
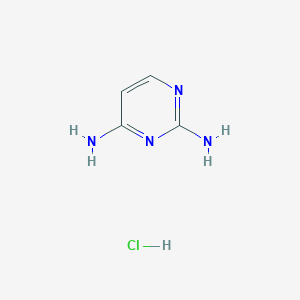
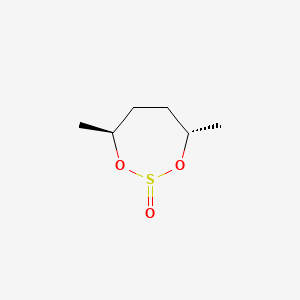
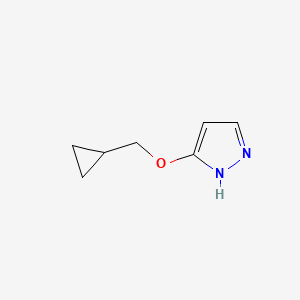
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
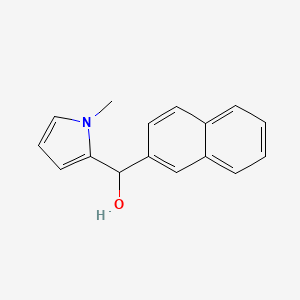
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
